3-(Propane-2-sulfonyl)aniline

pKa Basicity Physicochemical properties

Optimize IDH2 inhibitor SAR with the meta-sulfonylaniline building block. Researchers targeting mutant IDH2 (R140Q, R172K) require precise regioisomeric control; 3-(Propane-2-sulfonyl)aniline (CAS 170856-37-8) provides a distinct pKa of 2.75 and TPSA of 60.16 Ų. • Key reactant for aryltriazinediamines with IC50 16-33 nM against IDH2 mutants • Meta-substitution ensures unique reactivity vs. ortho/para isomers • 98% purity, cold-chain storage, global shipping.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 170856-37-8
Cat. No. B189028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propane-2-sulfonyl)aniline
CAS170856-37-8
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC(=C1)N
InChIInChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3
InChIKeyUNOAJKVKTDUTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propane-2-sulfonyl)aniline Procurement & Properties


3-(Propane-2-sulfonyl)aniline (CAS 170856-37-8), also known as 3-isopropylsulfonylaniline, is an arylsulfonamide building block with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is typically supplied at a standard purity of 98% . This compound is primarily employed as a key intermediate and reactant in medicinal chemistry and drug discovery programs [1].

3-(Propane-2-sulfonyl)aniline Isomer Specificity


The position of the sulfonyl and amino groups on the aniline ring fundamentally alters the compound's electronic properties, reactivity, and biological profile. The meta-substitution pattern of 3-(Propane-2-sulfonyl)aniline results in a distinct predicted pKa (2.75) compared to its ortho- and para- isomers . Furthermore, its specific utility as a reactant for preparing IDH2 inhibitors is a targeted function that cannot be replicated by other regioisomers, which are documented as intermediates for entirely different targets, such as ALK kinase inhibitors .

3-(Propane-2-sulfonyl)aniline vs. Key Analogs


pKa Differentiation Among Isomers

The predicted pKa of 3-(Propane-2-sulfonyl)aniline is 2.75 ± 0.10 . This value is distinct from its ortho isomer, 2-(isopropylsulfonyl)aniline, which has a predicted pKa of -0.79 ± 0.10 , a difference of 3.54 units. This substantial difference in basicity is attributed to the differing electronic and steric environments around the aniline nitrogen imparted by the meta vs. ortho substitution pattern.

pKa Basicity Physicochemical properties

IDH2 vs. ALK Inhibitor Precursor Reactivity

3-(Propane-2-sulfonyl)aniline is specifically cited as a reactant for preparing aryltriazinediamines, a class of IDH2 inhibitors for cancer treatment . A derivative synthesized from this scaffold exhibits potent inhibition of the IDH2 R140Q mutant (IC50 = 33 nM) and R172K mutant (IC50 = 16 nM) [1]. In contrast, its ortho-isomer, 2-(isopropylsulfonyl)aniline, is a known precursor for ALK kinase inhibitors like Ceritinib , while the para-isomer is a building block for LDK378 (Ceritinib) .

IDH2 Oncology Medicinal Chemistry Synthesis

COX-2 Inhibition Potency

A compound derived from or containing the 3-(Propane-2-sulfonyl)aniline scaffold has been tested for COX-2 inhibitory activity. The reported IC50 value for this inhibition is 102 nM [1].

COX-2 Inflammation Enzyme Inhibition IC50

LogP Comparison Across Isomers

The predicted partition coefficient (LogP) is a key descriptor of lipophilicity, influencing membrane permeability and bioavailability. The LogP of 3-(Propane-2-sulfonyl)aniline is predicted to be 3.11290 [1]. Its ortho-isomer, 2-(isopropylsulfonyl)aniline, shares an identical predicted LogP of 3.11290 , while the para-isomer, 4-(isopropylsulfonyl)aniline, also has a predicted LogP of 3.11290 .

LogP Lipophilicity Drug-likeness

Boiling Point Comparison Across Isomers

The predicted boiling point of 3-(Propane-2-sulfonyl)aniline is 402.0 ± 37.0 °C . Its ortho-isomer, 2-(isopropylsulfonyl)aniline, has a predicted boiling point of 381.1 ± 34.0 °C , while the para-isomer, 4-(isopropylsulfonyl)aniline, shares the same predicted boiling point of 381.1 ± 34.0 °C . This indicates that the meta-substituted compound is predicted to have a boiling point approximately 21 °C higher than its ortho and para counterparts.

Boiling point Physicochemical properties Handling

TPSA Difference Between Isomers

The topological polar surface area (TPSA) is a predictor of a molecule's ability to permeate cell membranes. The TPSA of 3-(Propane-2-sulfonyl)aniline is 60.16 Ų . Its ortho-isomer, 2-(isopropylsulfonyl)aniline, has a TPSA of 68.5 Ų , and the para-isomer also has a TPSA of 68.5 Ų . The meta-substituted compound has a TPSA that is 8.34 Ų lower than its ortho and para counterparts.

TPSA Physicochemical properties Drug design

3-(Propane-2-sulfonyl)aniline Applications


Synthesis of IDH2 Inhibitors for Oncology Research

As a key reactant in the preparation of aryltriazinediamines, this compound is essential for medicinal chemistry groups developing inhibitors of mutant IDH2 (e.g., R140Q, R172K). Its use enables the synthesis of compounds with reported IC50 values of 16-33 nM against these cancer-relevant targets [1].

Physicochemical Property-Driven Library Design

The distinct physicochemical profile of 3-(Propane-2-sulfonyl)aniline, including its predicted pKa of 2.75 and TPSA of 60.16 Ų, makes it a valuable building block for designing compound libraries where controlled basicity and membrane permeability are required, differentiating it from its ortho- and para- isomers .

SAR Studies on Sulfonylaniline Scaffolds

The quantifiable differences in pKa, boiling point, and TPSA between the meta-, ortho-, and para- isomers of isopropylsulfonylaniline provide a clear rationale for their use in SAR campaigns. Researchers can systematically explore how these physicochemical variations impact biological activity and ADME properties .

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